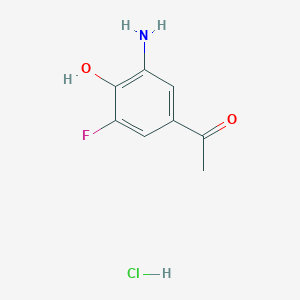
1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride” is an organic compound with the molecular formula C8H9ClFNO2 and a molecular weight of 205.62 . It appears as a powder and is one of numerous organic compounds that are part of a comprehensive catalog of life science products .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of an amino-phenol with other reagents . For instance, the synthesis of a related compound, “间羟基苯乙酮”, involves adding water and concentrated sulfuric acid to a reaction pot, followed by the addition of “间氨基苯乙酮”. Then, a sodium nitrite aqueous solution is added dropwise under cooling, keeping the temperature between 8-10℃. The temperature is then slowly raised above 90℃, and the reaction is stirred for 1 hour .
Molecular Structure Analysis
The IUPAC name of the compound is “1-(3-amino-5-fluoro-4-hydroxyphenyl)ethanone; hydrochloride”. The InChI code is “1S/C8H8FNO2.ClH/c1-4(11)5-2-6(9)8(12)7(10)3-5;/h2-3,12H,10H2,1H3;1H” and the SMILES representation is "CC(=O)C1=CC(=C(C(=C1)F)O)N.Cl" .
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . A related compound, “间羟基苯乙酮”, has a melting point of 95-97℃, a boiling point of 296℃, a relative density of 1.099 at 109℃, and a refractive index of 1.5348 .
Applications De Recherche Scientifique
1. Synthesis and Characterization in Polymer Science
Percec and Zuber (1992) explored the synthesis of compounds structurally similar to 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride, such as 1-(4-hydroxyphenyl)-2-(2-fluoro-4-hydroxyphenyl)ethane. They studied the phase transition temperatures and thermodynamic parameters of polymers based on these compounds, contributing to the understanding of liquid crystalline polyethers in polymer science (Percec & Zuber, 1992).
2. Synthesis of Novel Schiff Bases and Antimicrobial Activity
Puthran et al. (2019) synthesized novel Schiff bases using derivatives that are structurally related to 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride. Their research involved creating compounds with potential antimicrobial activity, showing the relevance of such structures in the development of new antimicrobial agents (Puthran et al., 2019).
3. Development of Antitumor Agents
In the field of oncology, Xiong et al. (2009) synthesized amino acid ester derivatives containing structures similar to 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride. They focused on the in vitro antitumor activity of these compounds against various cancer cell lines, contributing to the development of new antitumor agents (Xiong et al., 2009).
4. Synthesis and Structural Analysis in Organic Chemistry
Other studies, such as those by Huang et al. (2014) and Kollmar et al. (2003), have focused on the synthesis and structural analysis of compounds related to 1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride. These studies contribute to the broader understanding of organic synthesis and the chemical properties of these compounds (Huang et al., 2014); (Kollmar et al., 2003).
Safety and Hazards
Orientations Futures
“1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride” is a part of a comprehensive catalog of life science products, suggesting its potential use in various research and development applications . Its future directions could involve its use as an intermediate in the synthesis of various pharmaceutical compounds .
Mécanisme D'action
Target of Action
It is suggested that it could be used as a synthetic intermediate for various β-adrenergic receptor blockers , which are drugs that bind to β-adrenoceptors and thereby block the binding of norepinephrine and epinephrine to these receptors. This decreases the activity of the sympathetic nervous system, leading to decreased heart rate and blood pressure.
Propriétés
IUPAC Name |
1-(3-amino-5-fluoro-4-hydroxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2.ClH/c1-4(11)5-2-6(9)8(12)7(10)3-5;/h2-3,12H,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOBRXNBMGMXDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-5-fluoro-4-hydroxyphenyl)ethan-1-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2401117.png)



![2-Amino-4-[3-(dimethylamino)piperidin-1-yl]benzamide](/img/structure/B2401123.png)
![6-(4-Ethylphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2401125.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2401126.png)


![N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2401129.png)